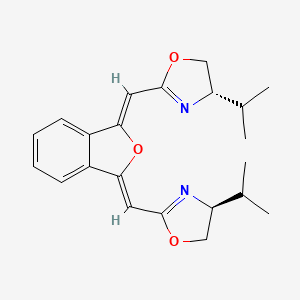
2-(Furan-3-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-3-yl)propanenitrile is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound features a furan ring substituted at the third position with a propanenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of furan with acrylonitrile in the presence of a base, such as sodium hydride, under reflux conditions. Another method includes the use of palladium-catalyzed coupling reactions, where furan derivatives are reacted with nitrile-containing reagents.
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Furan-3-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-(Furan-3-yl)propanamine.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
2-(Furan-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Furan-3-yl)propanenitrile involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
- 2-(Furan-2-yl)propanenitrile
- 3-(Furan-2-yl)propanenitrile
- 2-(Furan-3-yl)acetate
Comparison: 2-(Furan-3-yl)propanenitrile is unique due to its specific substitution pattern on the furan ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C7H7NO |
|---|---|
Peso molecular |
121.14 g/mol |
Nombre IUPAC |
2-(furan-3-yl)propanenitrile |
InChI |
InChI=1S/C7H7NO/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,1H3 |
Clave InChI |
HBBZQQORVKTTQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C#N)C1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


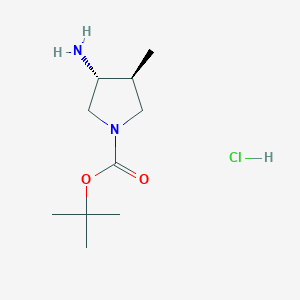
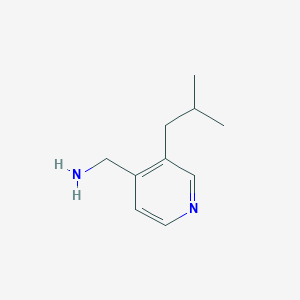
![Pyrido[3,4-d]pyrimidin-6-ol](/img/structure/B13656385.png)
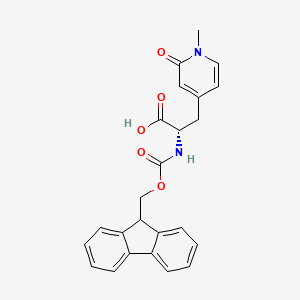


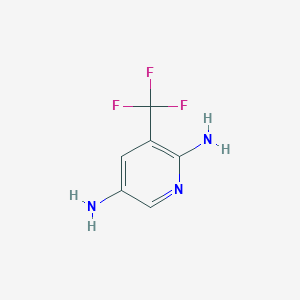
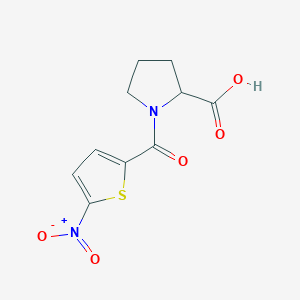
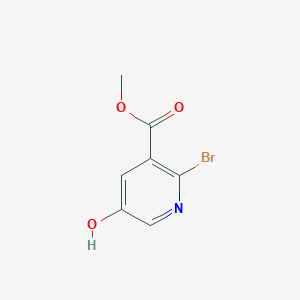
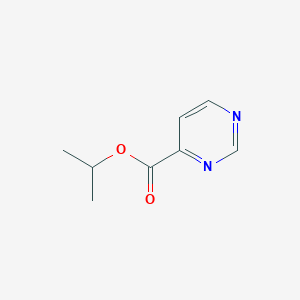

![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)
